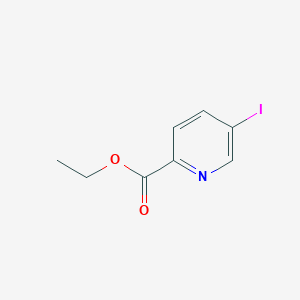

Ethyl 5-iodopicolinate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5-iodopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSJNTQZFLZFPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70720864 | |

| Record name | Ethyl 5-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98546-32-8 | |

| Record name | Ethyl 5-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Iodopicolinate

Classical and Established Approaches to Picolinate (B1231196) Ester Synthesis

The formation of the picolinate ester is a fundamental transformation in the synthesis of the target molecule. Picolinic acid, or pyridine-2-carboxylic acid, serves as the common precursor for this step.

One of the most traditional methods for this conversion is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid (picolinic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. pensoft.net The reaction equilibrium is typically driven towards the ester product by using a large excess of the alcohol or by removing the water formed during the reaction. A typical procedure involves cooling a solution of picolinic acid in absolute ethanol (B145695) and then carefully adding the acid catalyst. pensoft.net

Another established route involves the conversion of the picolinic acid into a more reactive acyl halide, typically the acyl chloride. This is often achieved by treating the acid with thionyl chloride (SOCl₂), sometimes with a catalytic amount of N,N-dimethylformamide (DMF). nih.gov The resulting picolinoyl chloride hydrochloride, which can be difficult to handle due to low solubility in inert solvents, is then reacted with ethanol to yield the ethyl ester. nih.gov This method avoids the equilibrium limitations of Fischer esterification.

The synthesis of various substituted pyridines often relies on cyclization reactions. The Hantzsch pyridine (B92270) synthesis is a classic example, though it typically produces dihydropyridines that require a subsequent oxidation step. beilstein-journals.org The Guareschi-Thorpe condensation provides another route to highly substituted 2-pyridones, which are related structures. beilstein-journals.org

Regioselective Iodination Strategies for Pyridine Nuclei

Introducing an iodine atom at the C5-position of the pyridine ring is a critical and often challenging step due to the electronic nature of the heterocycle. The electron-deficient pyridine ring is generally resistant to electrophilic aromatic substitution, which often requires harsh conditions. chemrxiv.orgnih.gov

Direct C-H iodination of pyridine and its derivatives is a desirable strategy due to its atom economy. However, controlling the regioselectivity can be difficult, with reactions on unsubstituted pyridine often yielding mixtures. rsc.orgrsc.org Research has shown that pyridones and pyridines can undergo iodination at both the C3 and C5 positions. rsc.orgrsc.orgresearchgate.net

The reactivity of the pyridine ring can be enhanced by using potent iodinating agents or by activating the substrate. A common approach involves using molecular iodine (I₂) in the presence of an oxidizing agent. These oxidants convert iodine to a more powerful electrophilic species, such as the iodonium (B1229267) ion (I⁺). Various systems have been developed for this purpose, including:

Iodine with Nitric and Sulfuric Acids : A classic but harsh method for iodinating aromatic compounds. researchgate.net

Metal Oxidants : Systems like ceric ammonium (B1175870) nitrate (B79036) with iodine have been used. researchgate.net

Peroxides : tert-Butyl hydroperoxide (TBHP) can be used to mediate iodination reactions. nih.govacs.org

Nitrate Salts : In solvent-free conditions, nitrate salts like silver nitrate (AgNO₃) combined with iodine have proven effective for the iodination of other heterocycles like pyrimidines, which could be analogous. researchgate.netmdpi.com

A radical-based direct C-H iodination protocol has also been developed for various nitrogen heterocycles, including pyridines. rsc.orgrsc.orgresearchgate.net This method demonstrates that both electron-rich and electron-poor pyridines can be iodinated, offering a potential route to 5-iodopicolinates.

Another strategy involves temporarily transforming the pyridine ring into a more reactive intermediate. The Zincke reaction, for example, opens the pyridine ring to form a reactive azatriene intermediate ("Zincke imine"), which can then undergo regioselective halogenation before being recyclized. chemrxiv.orgnih.gov This method, however, has been primarily demonstrated for 3-selective halogenation. chemrxiv.orgnih.gov

The table below summarizes various reagents used for the direct iodination of aromatic and heterocyclic rings.

| Iodinating System | Substrate Type | Conditions | Notes |

| I₂ / HNO₃ / H₂SO₄ | Aromatic compounds | Potentially harsh, heating may be required | Classic electrophilic iodination researchgate.net |

| I₂ / AgNO₃ | Pyrimidines | Solvent-free, mechanical grinding | Eco-friendly method, high yields reported for pyrimidines researchgate.netmdpi.com |

| K₂S₂O₈ / NaI / MnSO₄ | Quinolines, Pyridines | High temperature (130 °C) | Radical-based C-H functionalization rsc.org |

| I₂ / TBHP | Imidazo[1,2-α]pyridines | Ultrasound irradiation, green solvent (EtOH) | Metal-free, improved efficiency and atom economy nih.govacs.org |

Halogen exchange, often referred to as a Finkelstein-type reaction, is a powerful method for synthesizing iodoarenes from the corresponding bromo- or chloro-arenes. This nucleophilic substitution reaction involves treating a 5-halo-picolinate (e.g., ethyl 5-bromopicolinate or ethyl 5-chloropicolinate) with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), often in a polar aprotic solvent like acetone (B3395972) or DMF.

The success of this reaction is often facilitated by a catalyst. Copper-catalyzed halogen exchange reactions have become particularly prominent for aryl halides. mdpi.com These methods offer a reliable pathway to iodo-substituted heterocycles from more readily available halogenated precursors.

Esterification Techniques for Picolinic Acids

Beyond the classical Fischer esterification, several other techniques can be employed to synthesize picolinate esters, often under milder conditions.

One prominent method is the Steglich esterification , which utilizes a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This reaction is known for its mild conditions and effectiveness, even with sterically hindered components. rsc.org However, concerns about the sustainability of using hazardous carbodiimide reagents and chlorinated solvents have been raised. rsc.org

A convenient alternative to using DCC is the formation of "active esters". nih.govresearchgate.net In this two-step process, picolinic acid is first converted into a highly reactive ester, such as a p-nitrophenyl ester, N-hydroxysuccinimidyl ester, or pentafluorophenyl ester. nih.gov These active esters can then be cleanly reacted with ethanol in a subsequent step to form ethyl picolinate, often under mild conditions. This approach is particularly useful when direct DCC coupling proves problematic. nih.gov

The table below compares different esterification methods for picolinic acid.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier | EtOH, conc. H₂SO₄ | Reflux | Simple, inexpensive reagents pensoft.net | Equilibrium-limited, requires excess alcohol, harsh conditions pensoft.net |

| Acyl Chloride | 1. SOCl₂, DMF (cat.)2. EtOH, base | Room Temperature | High reactivity, not equilibrium-limited nih.gov | Acyl chloride can be unstable/difficult to handle nih.gov |

| Steglich | EtOH, DCC, DMAP | Mild, Room Temperature | Mild conditions, high yields rsc.org | Use of hazardous DCC, formation of urea (B33335) byproduct rsc.org |

| Active Ester | 1. Activating agent (e.g., HOSu)2. EtOH | Two steps, mild | Clean reaction, avoids problematic reagents like DCC nih.gov | Requires an additional synthetic step nih.gov |

Modern and Sustainable Synthesis Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridines and their derivatives, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bohrium.comnih.gov

The development of sustainable protocols for synthesizing Ethyl 5-iodopicolinate focuses on improving individual steps, namely the esterification and the iodination.

Green Iodination:

Solvent-Free Reactions : Mechanical grinding (mechanochemistry) has been used for the C5-iodination of pyrimidines using solid iodine and silver nitrate, eliminating the need for bulk solvents. researchgate.netmdpi.com This approach offers short reaction times, simple setup, and high yields. researchgate.net

Ultrasound-Assisted Synthesis : The use of ultrasonic irradiation can significantly accelerate reaction rates and improve efficiency. nih.govacs.org An ultrasound-assisted, metal-free iodination of imidazo[1,2-α]pyridines using I₂ and TBHP in ethanol has been reported, highlighting a greener approach to C-I bond formation. nih.govacs.org

Greener Catalysts : There is a move towards using more benign and recyclable catalysts. Iron-catalyzed cyclization reactions for pyridine synthesis represent a shift away from more toxic heavy metals. rsc.org

Green Esterification & Pyridine Synthesis:

Microwave-Assisted Synthesis : Microwave irradiation is a recognized green chemistry tool that can dramatically reduce reaction times and often improve yields. nih.govacs.org It has been successfully applied to multicomponent reactions for synthesizing various pyridine derivatives. nih.govacs.org

Multicomponent Reactions (MCRs) : One-pot MCRs are inherently efficient and sustainable as they reduce the number of synthetic steps and purification processes, thereby minimizing waste. bohrium.com Various MCR strategies are being developed for the construction of the core pyridine scaffold. bohrium.comnih.gov

Use of Greener Solvents : Replacing hazardous solvents like DMF and chlorinated hydrocarbons with more environmentally benign alternatives such as ethanol or even water is a key goal in green chemistry. nih.govresearchgate.net

These modern approaches provide a pathway to synthesize this compound and related compounds in a more environmentally responsible and efficient manner. nih.gov

Metal-Free and Solvent-Free Reaction Conditions

The development of metal-free and solvent-free reaction conditions is a significant goal in modern synthetic chemistry, aiming to reduce environmental impact and simplify purification processes. While specific literature on the metal-free and solvent-free synthesis of this compound is not abundant, general principles of green chemistry can be applied to its hypothetical synthesis.

Metal-Free Synthesis:

Metal-free synthesis endeavors to eliminate the use of transition metal catalysts, which can be toxic, expensive, and difficult to remove from the final product. For the iodination of an aromatic ring like the pyridine moiety in ethyl picolinate, several metal-free approaches can be conceptualized. One such approach involves the use of hypervalent iodine reagents, which can act as electrophilic iodine sources under metal-free conditions. These reagents are known to facilitate a variety of transformations, including the halogenation of electron-deficient rings.

Another potential metal-free strategy is the use of molecular iodine in the presence of an oxidizing agent. This method can generate a more reactive iodine species in situ, capable of iodinating the pyridine ring. The regioselectivity of the iodination would be a critical factor to control, with the 5-position being a target for substitution.

Solvent-Free Synthesis:

Solvent-free reactions, often conducted using techniques like ball milling or by heating neat reactants, offer significant environmental benefits by eliminating the use of organic solvents. Current time information in Meløy, NO. These methods can lead to higher reaction rates and, in some cases, different product selectivities compared to solution-phase reactions. Current time information in Meløy, NO.

A hypothetical solvent-free synthesis of this compound could involve the direct reaction of ethyl picolinate with an iodine source, such as N-iodosuccinimide (NIS), under mechanical grinding in a ball mill or by gentle heating of the neat mixture. The efficiency of such a reaction would depend on the reactivity of the starting materials and the ability to achieve sufficient mixing and energy input without a solvent.

| Reaction Type | Reagents | Conditions | Potential Advantages |

| Metal-Free Iodination | Ethyl picolinate, Hypervalent iodine reagent | Organic solvent, Room temperature | Avoids metal contamination |

| Metal-Free Iodination | Ethyl picolinate, I₂, Oxidizing agent | Varies | Uses readily available reagents |

| Solvent-Free Iodination | Ethyl picolinate, N-Iodosuccinimide | Ball milling or neat heating | Reduced waste, faster reaction |

This table presents hypothetical conditions based on general principles of metal-free and solvent-free synthesis.

Catalytic Methods, including Heterogeneous Catalysis (e.g., MOFs)

Catalytic methods offer a pathway to enhance reaction efficiency, selectivity, and sustainability in the synthesis of this compound. Both homogeneous and heterogeneous catalysts can be considered for the iodination of the pyridine ring.

Homogeneous Catalysis:

While the focus is often on metal-free methods, certain well-established homogeneous catalytic systems could be employed for the synthesis of halogenated pyridines. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool, though they are more commonly used to form carbon-carbon or carbon-heteroatom bonds rather than for direct iodination. However, related catalytic systems might be adapted for this purpose. A study on the synthesis of ethyl 3-iodopicolinate and -isonicotinate from the corresponding esters was successful, suggesting that similar catalytic approaches could be viable for the 5-iodo isomer. researchgate.net

Heterogeneous Catalysis:

Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture, allowing for catalyst recycling and a cleaner product stream. Metal-Organic Frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts for a variety of organic transformations, including halogenations. mdpi.comacs.org

MOFs possess high surface areas, tunable porosity, and the potential for incorporating catalytically active sites. For the iodination of ethyl picolinate, a MOF could be designed to:

Contain Lewis acidic metal nodes: These sites could activate the pyridine ring towards electrophilic attack by iodine. A study on the synthesis of picolinates utilized a Zr-based MOF, UiO-66(Zr)-N(CH2PO3H2)2, as a heterogeneous catalyst, demonstrating the utility of MOFs in reactions involving picolinate structures. nih.gov

Incorporate iodine-binding sites: Functionalizing the organic linkers of a MOF with groups that can interact with and activate molecular iodine could facilitate the iodination reaction.

Encapsulate catalytic species: A catalytically active species could be physically entrapped within the pores of a MOF, combining the advantages of homogeneous catalysis with the ease of separation of a heterogeneous system.

The use of a base-resistant metalloporphyrin MOF for C-H bond halogenation has been reported, showcasing the potential of these materials to catalyze challenging halogenation reactions under specific conditions. mdpi.com Although not specifically demonstrated for this compound, these examples provide a strong rationale for exploring MOFs as catalysts for its synthesis.

| Catalyst Type | Example Catalyst | Potential Mechanism | Key Advantages |

| Homogeneous | Palladium complex | Catalytic cycle involving oxidative addition/reductive elimination (conceptual) | High activity and selectivity |

| Heterogeneous (MOF) | UiO-66 derivative | Lewis acid catalysis, reactant confinement | Recyclability, stability, tunable properties |

| Heterogeneous (MOF) | Porphyrin-based MOF | C-H activation and halogenation | Potential for high efficiency and selectivity |

This table provides examples of catalytic approaches that could be adapted for the synthesis of this compound based on existing research.

Process Optimization and Scale-Up Considerations for this compound Production

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters and consideration of engineering challenges. gd3services.com The primary goals of process optimization are to improve yield, purity, safety, and cost-effectiveness while minimizing environmental impact.

For the production of this compound, key considerations include:

Starting Material Sourcing and Cost: The availability and cost of ethyl picolinate and the iodinating agent are critical factors.

Reaction Conditions: Optimization of parameters such as temperature, pressure, reaction time, and catalyst loading is crucial to maximize yield and minimize the formation of impurities. For instance, in a related process for the synthesis of ethyl acetate, the optimization of temperature, catalyst amount, and reactant molar ratio was shown to significantly impact the final conversion. dergipark.org.tr

Solvent Selection: If a solvent is used, it should be chosen based on its ability to dissolve reactants, its environmental profile, and its ease of recovery and recycling.

Work-up and Purification: Developing an efficient and scalable purification method is essential. This may involve extraction, crystallization, or distillation. The purification of ethyl acetate, for example, often involves distillation to remove azeotropes. mdpi.com The goal is to minimize the use of techniques like column chromatography, which are often not practical on a large scale. gd3services.com

Waste Management: A sustainable process must consider the treatment and disposal of all waste streams.

Safety: A thorough hazard analysis of all reagents, intermediates, and products is necessary to ensure safe operation at scale.

A patent for a related compound, 4-amino-6-chloropicolinate, describes its conversion to 5-iodo-4-amino-6-chloropicolinate using periodic acid and iodine in a polar protic solvent, highlighting a potential route for iodination on a preparative scale. google.com Furthermore, the successful gram-scale synthesis of other substituted pyridines demonstrates the feasibility of scaling up these types of reactions. acs.org

| Parameter | Objective | Example Consideration |

| Reactant Ratio | Maximize conversion of the limiting reagent | Optimize the molar ratio of ethyl picolinate to the iodinating agent. |

| Temperature | Achieve optimal reaction rate and selectivity | Identify the temperature that maximizes product formation while minimizing byproduct generation. |

| Catalyst Loading | Minimize cost and catalyst-related impurities | Determine the lowest effective catalyst concentration. |

| Reaction Time | Maximize throughput | Find the shortest time required to reach maximum conversion. |

| Purification Method | Ensure high purity and scalability | Develop a crystallization or distillation procedure to replace chromatographic purification. |

This table outlines key parameters for the process optimization and scale-up of this compound synthesis.

Reactivity and Mechanistic Investigations of Ethyl 5 Iodopicolinate

Reactivity of the Pyridine (B92270) Ring in Electrophilic and Nucleophilic Aromatic Substitutions

The pyridine ring in ethyl 5-iodopicolinate is electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic generally renders the ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Iodine Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides. The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.

The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, particularly at positions ortho and para to the leaving group. masterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. masterorganicchemistry.compressbooks.pub In the case of this compound, the ester group at the C2 position and the ring nitrogen work in concert to activate the C5 position towards nucleophilic attack. The order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, as the C-X bond-breaking step is not the rate-determining step. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions at the C5-Position

The carbon-iodine bond at the C5 position of this compound is a prime site for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Suzuki-Miyaura Coupling with Organoborons

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or pseudohalide, catalyzed by a palladium complex. colab.ws The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron reagents. researchgate.net

The reaction mechanism typically begins with the oxidative addition of the aryl halide to a Pd(0) catalyst. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. nih.gov The presence of a base is crucial for the activation of the organoboron species. nih.gov

A variety of organoboron reagents can be used, including boronic acids, boronic esters, and organotrifluoroborates. researchgate.netnih.gov The reactivity of these reagents can be influenced by their Lewis acidity. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Organoboron Reagent | Catalyst | Base | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 5-Iodo-2'-deoxyuridine | Phenylboronic acid | Pd(OAc)₂/Ligand | Buffer | 5-Phenyl-2'-deoxyuridine | - |

Data sourced from references nih.govresearchgate.net. Note: Specific yield for entry 1 was not provided in the source material.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. jk-sci.comorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. jk-sci.comorganic-chemistry.org

The proposed mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation with the palladium(II) complex formed after oxidative addition of the organic halide. youtube.com Reductive elimination from the resulting palladium complex yields the coupled product and regenerates the palladium(0) catalyst. pitt.edu Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). pitt.edu Nickel-catalyzed Sonogashira couplings have also been reported as an alternative. nih.gov

Table 2: Examples of Sonogashira Coupling Reactions

| Entry | Aryl Halide | Terminal Alkyne | Catalyst | Co-catalyst | Base | Product |

|---|---|---|---|---|---|---|

| 1 | Iodoarenes | Terminal Alkyne | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | CuI or CuBr | Et₂NH, Et₃N | Aryl Alkyne |

Data sourced from references jk-sci.compitt.edu.

Heck Reaction with Alkenes

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction is a valuable method for the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the halide to a Pd(0) species, followed by the insertion of the alkene into the palladium-carbon bond. wikipedia.orglibretexts.org A subsequent β-hydride elimination step forms the alkene product and a palladium-hydride species. libretexts.org The final step is the regeneration of the Pd(0) catalyst by a base. wikipedia.orglibretexts.org The reaction often exhibits high stereoselectivity. organic-chemistry.org

Table 3: Examples of Heck Reaction Conditions

| Entry | Aryl Halide | Alkene | Catalyst | Base | Product |

|---|---|---|---|---|---|

| 1 | Iodobenzene | Styrene | PdCl₂ | Potassium acetate | Stilbene |

| 2 | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat® 40 | AcONa | Ethyl (E)-3-(naphthalen-2-yl)but-2-enoate |

Data sourced from references wikipedia.orgnih.govnih.gov.

Stille Coupling with Organostannanes

The Stille coupling reaction creates a carbon-carbon bond by reacting an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its wide scope and the stability of the organostannane reagents, although their toxicity is a significant drawback. organic-chemistry.orgpsu.edu

The mechanism of the Stille reaction follows the general cross-coupling catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The transmetalation step is often the rate-determining step. psu.edu A variety of organostannanes, including vinyl and aryl derivatives, can be employed. wikipedia.org The reaction is compatible with a wide range of functional groups. libretexts.org

Table 4: Examples of Stille Coupling Reactions

| Entry | Organic Halide | Organostannane | Catalyst | Ligand | Product |

|---|---|---|---|---|---|

| 1 | R²-X (halide, OTf) | R¹-Sn(Alkyl)₃ | Pd(0) | Ligand set | R¹-R² |

Data sourced from references wikipedia.orgrsc.org.

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that joins an organozinc compound with an organic halide. wikipedia.org This reaction is noted for its high functional group tolerance and the relatively high reactivity of the organozinc reagent. wikipedia.org For this compound, the carbon-iodine bond is susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

The general mechanism proceeds through:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the organozinc reagent (R-ZnX) is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

While specific studies detailing the Negishi coupling of this compound are not extensively documented in peer-reviewed literature, the reaction is widely applied to other aryl and heteroaryl iodides. researchgate.net The conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or one generated in situ from a palladium source and a phosphine (B1218219) ligand, in an inert solvent like THF or DMF. researchgate.netnih.gov The efficiency and success of the coupling would depend on the nature of the organozinc reagent used.

Table 1: Representative Conditions for Negishi Coupling of Aryl Iodides

| Catalyst System | Ligand | Solvent | Temperature (°C) | Reference |

| Pd₂(dba)₃ / PCyp₃ | Tricyclopentylphosphine | THF/NMP | 80 | nih.gov |

| Pd(PPh₃)₄ | Triphenylphosphine | THF | 60-80 | wikipedia.org |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, linking an amine with an aryl or heteroaryl halide. rug.nlacsgcipr.org This reaction has become one of the most important methods for constructing arylamines, which are prevalent in pharmaceuticals. acs.org The reaction of this compound with a primary or secondary amine would proceed in the presence of a palladium catalyst and a strong base.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the this compound to the Pd(0) center, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. rug.nl The choice of ligand is crucial and often involves bulky, electron-rich phosphines to facilitate the reductive elimination step. acs.org

Although specific examples with this compound are scarce in the literature, the amination of other iodopyridines is well-established. acs.org Challenges can arise from the coordination of the pyridine nitrogen to the palladium catalyst, which can sometimes inhibit catalysis. researchgate.net

Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination of Aryl Halides

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | researchgate.net |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-110 | acs.org |

This table shows typical conditions for Buchwald-Hartwig aminations, as specific data for this compound is limited.

Ullmann-Type Coupling Reactions

The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of aryl halides to form biaryls. nih.govorganic-chemistry.org However, the term has expanded to include a variety of copper-catalyzed cross-coupling reactions that form C-O, C-N, and C-S bonds, often referred to as Ullmann condensations. nih.govrsc.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but benefit from the lower cost of copper. nih.gov

For this compound, an Ullmann-type reaction with a phenol (B47542) or an amine would involve a copper(I) catalyst, often in the presence of a ligand and a base. A proposed mechanism involves the formation of a copper(I) alkoxide or amide, which then reacts with the aryl iodide. organic-chemistry.org Recent advancements have introduced ligands like picolinic acid or diamines to facilitate the reaction under milder conditions. nih.gov

Table 3: General Conditions for Ullmann-Type C-N and C-O Coupling

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

| CuI | Picolinic Acid | K₃PO₄ | DMSO | 80-120 | nih.gov |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110-140 | nih.gov |

This table illustrates general conditions for Ullmann couplings, as specific examples for this compound are not widely reported.

Transformations and Derivatizations of the Ethyl Ester Moiety

The ethyl ester group of this compound is a versatile handle for further chemical transformations, allowing for the synthesis of carboxylic acids, other esters, and amides.

Hydrolysis to 5-iodopicolinic Acid

Ester hydrolysis is a fundamental reaction in organic synthesis. The ethyl ester of 5-iodopicolinate can be hydrolyzed to the corresponding carboxylic acid, 5-iodopicolinic acid, under either acidic or basic conditions.

Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility. The reaction is generally irreversible as the carboxylate salt is formed. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Table 4: General Conditions for Ester Hydrolysis

| Reagent | Solvent | Temperature | Product |

| NaOH (aq) | Ethanol/Water | Reflux | 5-iodopicolinic acid sodium salt |

| HCl (aq) or H₂SO₄ (aq) | Water/Dioxane | Reflux | 5-iodopicolinic acid |

This table outlines standard hydrolysis conditions applicable to this compound.

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, reacting it with a different alcohol (R'OH) in the presence of a catalyst would yield a new ester, 5-iodopicolinate-OR'. To drive the equilibrium towards the product, the alcohol reactant is often used as the solvent.

Amidation Reactions

Amides can be synthesized from esters by heating with ammonia (B1221849) or a primary or secondary amine, a process known as aminolysis. This reaction is often slow and may require high temperatures or the use of a catalyst. More recently, methods using stoichiometric amounts of activating reagents, such as borate (B1201080) esters or alkali metal amidoboranes, have been developed to facilitate the reaction under milder conditions. acs.orgnih.gov For example, reacting this compound with an amine in the presence of a suitable reagent can directly yield the corresponding picolinamide (B142947) derivative. nih.gov

Table 5: Selected Reagents for Direct Amidation of Esters

| Amine Source | Reagent/Catalyst | Solvent | Temperature | Reference |

| Primary/Secondary Amine | B(OCH₂CF₃)₃ | MeCN | 80 °C | acs.org |

| Primary/Secondary Amine | NaNHRBH₃ | THF | Room Temp | nih.gov |

| N-Alkylanilines | Thionyl Chloride (for acid) | Benzene | Reflux | researchgate.net |

This table provides examples of modern amidation methods that could be applied to this compound.

Reductions to the Corresponding Alcohol

The conversion of the ester group in this compound to a primary alcohol, yielding (5-iodopyridin-2-yl)methanol, is a fundamental synthetic transformation. This reduction is effectively carried out using potent hydride-donating reagents.

Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose. The reaction typically proceeds in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures, such as 0 °C, to manage the reagent's high reactivity. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide group to transiently form an aldehyde. This aldehyde is subsequently and rapidly reduced by another equivalent of the hydride reagent to furnish the primary alcohol, (5-iodopyridin-2-yl)methanol.

Diisobutylaluminium hydride (DIBAL-H) also serves as a suitable reducing agent for this transformation. While DIBAL-H is often utilized for the partial reduction of esters to aldehydes, employing stoichiometric amounts or an excess of the reagent can facilitate the complete reduction to the alcohol. The choice of reducing agent may be influenced by the presence of other functional groups within the molecule and the desired selectivity.

The resulting product, (5-iodopyridin-2-yl)methanol, is a valuable intermediate for further synthetic elaborations, including oxidation to the corresponding aldehyde or use in various coupling reactions.

| Reactant | Reagent(s) | Product |

| This compound | 1. Lithium aluminum hydride (LiAlH₄) 2. Diisobutylaluminium hydride (DIBAL-H) | (5-iodopyridin-2-yl)methanol |

Cyclization and Annulation Reactions Involving this compound Derivatives

This compound is a key building block for synthesizing fused heterocyclic systems through cyclization and annulation reactions. The iodine atom at the 5-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, which are instrumental in forming new ring structures.

One significant application is in the construction of imidazo[1,5-a]pyridine (B1214698) derivatives. This can be achieved through a multi-step sequence starting with the reduction of this compound to (5-iodopyridin-2-yl)methanol, followed by oxidation to the corresponding aldehyde. This aldehyde can then undergo a condensation reaction with an appropriate amine, and subsequent intramolecular cyclization, often facilitated by a palladium or copper catalyst, to form the fused imidazole (B134444) ring.

Furthermore, this compound is utilized in the synthesis of pyrido[3,2-b]oxazines and pyrido[3,2-b]thiazines. These syntheses often involve an initial nucleophilic aromatic substitution of the iodine atom by an amino alcohol or aminothiol, followed by an intramolecular cyclization to construct the oxazine (B8389632) or thiazine (B8601807) ring.

The versatility of this compound as a precursor in these reactions allows for the generation of a diverse range of bicyclic and polycyclic heteroaromatic compounds, which are of considerable interest in medicinal chemistry and materials science.

Other Functional Group Interconversions on the Pyridine Scaffold

The synthetic utility of this compound is further broadened by a variety of other possible functional group interconversions on its pyridine core.

The ester moiety can be readily hydrolyzed to the corresponding carboxylic acid, 5-iodopicolinic acid. This is typically accomplished through saponification with a base like sodium hydroxide or lithium hydroxide in a solvent mixture such as THF/water, followed by neutralization with an acid. The resulting 5-iodopicolinic acid is a versatile intermediate that can participate in amide bond formations, be converted into different esters, or undergo other transformations.

The iodine atom at the 5-position is a linchpin for numerous synthetic modifications. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a vast range of substituents, such as aryl, alkyl, alkynyl, and amino groups, at this position.

Additionally, the iodine can be transformed into other functional groups. For instance, it can undergo a lithium-halogen exchange reaction using an organolithium reagent like n-butyllithium, followed by quenching with an electrophile to introduce various substituents. Another key transformation is the conversion to a boronic acid or boronic ester via reaction with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst, creating a valuable substrate for subsequent Suzuki couplings.

The pyridine nitrogen atom can also be functionalized. Treatment with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) converts the pyridine to its corresponding N-oxide. This modification alters the electronic properties of the ring, potentially influencing the reactivity of the other positions and enabling different synthetic pathways.

These diverse functional group interconversions underscore the importance of this compound as a highly adaptable starting material for the synthesis of a wide spectrum of substituted pyridine derivatives.

Applications of Ethyl 5 Iodopicolinate in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Systems

The strategic placement of the iodo and ester functionalities on the pyridine (B92270) core of ethyl 5-iodopicolinate makes it an ideal starting material for the synthesis of more complex heterocyclic systems. researchgate.net Its ability to participate in regioselective reactions allows for the controlled construction of both highly substituted single-ring pyridines and elaborate fused polycyclic structures.

The iodine atom at the C-5 position of this compound serves as a versatile handle for introducing a variety of functional groups through transition-metal-catalyzed cross-coupling reactions. ambeed.com These reactions are fundamental to modern organic synthesis and enable the creation of polysubstituted pyridines, which are prevalent scaffolds in medicinal chemistry and materials science. core.ac.uknih.gov

Common cross-coupling strategies employed with this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl substituents.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, which are themselves versatile intermediates for further transformations. evitachem.com

Heck Coupling: Reaction with alkenes to form substituted vinylpyridines.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based substituents.

These methods provide access to a diverse library of 5-substituted ethyl picolinates, which can be further functionalized at the ester position. The resulting highly substituted pyridines are valuable intermediates in the development of new pharmaceuticals and functional materials. researchgate.netnih.gov

Table 1: Examples of Cross-Coupling Reactions for the Synthesis of Substituted Pyridines

| Coupling Reaction | Reactant | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | 5-Aryl-picolinate |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, base | 5-Alkynyl-picolinate |

| Heck | Alkene | Pd catalyst, base | 5-Alkenyl-picolinate |

| Buchwald-Hartwig | Amine | Pd catalyst, base | 5-Amino-picolinate |

This table represents generalized reaction types. Specific catalysts, ligands, and conditions vary based on the substrate.

This compound is a key precursor for building fused heterocyclic systems, where the pyridine ring is annulated with one or more additional rings. beilstein-journals.org These rigid, planar structures are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. researchgate.netimist.ma

One notable application is in one-pot palladium-catalyzed cross-coupling and cyclization sequences. For instance, this compound can be reacted with 2-aminopyridine (B139424) in a one-pot procedure to synthesize dipyrido[1,2-a:3',2'-d]pyrimidin-11-one. researchgate.net This transformation involves an initial C-N coupling followed by an intramolecular cyclization to form the fused tricyclic system. Such strategies are highly efficient for creating complex heterocyclic frameworks from readily available starting materials. The synthesis of various fused systems like pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines often relies on precursors derived from functionalized pyridines. beilstein-journals.orgresearchgate.net

Key Intermediate in the Total Synthesis of Complex Molecular Architectures

The utility of this compound extends to the multi-step total synthesis of complex natural products and their analogs. nih.govcnrs.frkfupm.edu.sa Its pre-functionalized pyridine core allows it to be incorporated into synthetic routes as a reliable and versatile building block, significantly simplifying the construction of intricate molecular targets. enamine.netrsc.org

Pyridine-containing molecules are a cornerstone of the pharmaceutical industry, forming the core of numerous drugs. core.ac.ukevonik.comsarex.com this compound serves as a crucial intermediate in the synthesis of advanced pharmaceutical building blocks. sarex.comarkema.com The ability to selectively functionalize the C-5 position via cross-coupling allows for the introduction of pharmacophoric groups necessary for biological activity. evitachem.com Subsequently, the ethyl ester at the C-2 position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for molecular elaboration, often crucial for linking different fragments of a target molecule or for fine-tuning its properties. mdpi.com These intermediates are vital for developing drugs across various therapeutic areas, including oncology, inflammation, and cardiovascular disease. evonik.com

The pyridine scaffold is not only important in pharmaceuticals but also in the agrochemical industry. core.ac.ukarkema.com Many modern herbicides, insecticides, and fungicides contain a substituted pyridine ring. imist.ma this compound acts as a valuable starting material for the synthesis of novel agrochemical candidates. evitachem.com The synthetic versatility of this compound allows for the systematic modification of the pyridine core, enabling the exploration of structure-activity relationships (SAR) to optimize efficacy and selectivity. The development of new agrochemicals is critical for global food security, and intermediates like this compound provide a platform for innovation in this field.

Building Block for Functional Materials and Supramolecular Assemblies

Beyond its use in life sciences, this compound and its derivatives are valuable building blocks for the creation of functional materials and supramolecular structures. nih.govbldpharm.com The pyridine nitrogen atom is an excellent coordination site for metal ions, making it a staple ligand in coordination chemistry.

By modifying the 5-position through cross-coupling reactions, chemists can design ligands with specific electronic and steric properties. These tailored ligands can then be self-assembled with metal ions to form coordination polymers, also known as metal-organic frameworks (MOFs). rsc.orgrsc.orgmdpi.com The structure and properties of these materials can be tuned by carefully selecting the organic linker and the metal center. rsc.org Such materials have potential applications in gas storage, catalysis, sensing, and as porous materials. bohrium.com The ability to construct these ordered, high-dimensional structures relies on the predictable geometry and reactivity of building blocks like this compound. analis.com.my

Scaffolds for Polymeric Systems

The synthesis of functional polymers, which are macromolecules with specific reactive groups, is a cornerstone of materials science. routledge.com These polymers can be created through the direct polymerization of functional monomers or by the chemical modification of existing polymer backbones. nih.govgoogle.com this compound is an exemplary scaffold for creating such polymeric systems due to its "chemoselective handle"—the iodo group. This group is generally inert to many polymerization conditions but can be transformed into a wide array of other functional groups in a later step, a strategy known as post-polymerization modification. nih.gov

The carbon-iodine bond on the picolinate (B1231196) ring is particularly amenable to palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of polymerizable moieties, such as vinyl or styrenyl groups, onto the pyridine scaffold. For instance, a Suzuki coupling reaction can be employed to attach a vinylboronic ester, or a Sonogashira coupling can introduce a terminal alkyne which can then be further functionalized or polymerized. libretexts.orgnih.gov This transforms the initial small molecule into a functional monomer.

This monomer can then be homo-polymerized or co-polymerized with other monomers to create a polymer with picolinate units either in the main chain or as pendant groups. beilstein-journals.org The resulting polymers possess built-in metal-chelating sites (the picolinate function), making them suitable for applications in catalysis, metal ion sensing, or the development of advanced materials with specific electronic or optical properties. mdpi.commdpi.com The ability to precisely introduce these functional units into a polymer structure is critical for designing materials with tailored properties. mdpi.com

Ligands for Transition Metal Complexes

The picolinate framework, derived from picolinic acid and its derivatives like this compound, is a well-established and highly effective ligand in coordination chemistry. digitellinc.comnih.gov Upon deprotonation of the carboxylic acid (or hydrolysis of the ester followed by deprotonation), the resulting picolinate anion acts as a bidentate N,O-donor ligand. researchgate.net It coordinates to a metal center through the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered chelate ring. digitellinc.comresearchgate.net This chelating effect enhances the thermodynamic stability of the resulting metal complexes.

Picolinate ligands have been used to synthesize a vast array of transition metal complexes with diverse geometries and applications. digitellinc.com These complexes are crucial in fields ranging from bioinorganic chemistry to catalysis and materials science. For example, rhodium and iridium tris-picolinate complexes have been synthesized and characterized, showing intense charge-transfer transitions in the visible region. researchgate.net Lanthanide(III) ions also form stable complexes with picolinate-based ligands, where the picolinate moiety can act as a photosensitizer for the metal's luminescence. mdpi.comrsc.org The coordination environment around the metal ion can be finely tuned by introducing additional coordinating groups onto the picolinate core, which influences the stability and photophysical properties of the complex. rsc.org

The versatility of the picolinate ligand is demonstrated by its ability to form complexes with a wide range of transition metals, including but not limited to:

First-row transition metals (e.g., Mn, Cu, Zn) nih.gov

4d and 5d transition metals (e.g., Mo, W, Rh, Ir) digitellinc.comresearchgate.net

Lanthanides (e.g., Eu, Tb, Gd, Dy) mdpi.comrsc.org

The resulting complexes exhibit various coordination numbers and geometries, such as distorted tricapped trigonal prismatic for certain lanthanide complexes. rsc.org The specific substituents on the picolinate ring can significantly impact the electronic properties and reactivity of the metal center, a principle that is fundamental to the design of catalysts and functional materials. nih.gov

Contributions to Methodology Development in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The development of new and efficient methods for constructing chemical bonds is a central goal of organic synthesis. researchgate.netdtu.dk this compound serves as a valuable substrate in the advancement of catalytic methods for forming both carbon-carbon and carbon-heteroatom bonds, largely due to its reactive carbon-iodine (C-I) bond. nih.govlibretexts.org Aryl iodides are among the most reactive aryl halides in palladium-catalyzed cross-coupling reactions, often proceeding under milder conditions than their bromide or chloride counterparts. yonedalabs.com

Carbon-Carbon Bond Formation

The formation of C-C bonds is fundamental to the assembly of complex organic molecules from simpler precursors. vanderbilt.edudiva-portal.org this compound is an ideal substrate for showcasing and refining two of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling.

The Suzuki-Miyaura coupling joins an organoboron compound with an organic halide or triflate. libretexts.orgyonedalabs.com Using this compound, this reaction allows for the introduction of a variety of aryl or vinyl substituents at the 5-position of the pyridine ring. The reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. researchgate.net

| Reaction | Typical Catalyst/Ligand | Typical Base | Typical Solvent |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., SPhos, XPhos) | K₂CO₃, Cs₂CO₃, K₃PO₄, KOt-Bu | Dioxane/H₂O, Toluene/H₂O, THF, DMF |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI, Pd(OAc)₂/XPhos | Et₃N, i-Pr₂NH (often acts as solvent) | DMF, Toluene, THF |

The Sonogashira coupling is a method to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.govchemistry.coach This reaction provides a direct route to arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and conjugated materials. nih.gov The reaction with this compound involves the palladium-catalyzed coupling with a terminal alkyne, often with a copper(I) co-catalyst. chemistry.coachgoogle.com The process allows for the direct attachment of an alkynyl group to the pyridine ring, creating a versatile intermediate for further synthetic transformations. researchgate.netevitachem.com

Carbon-Heteroatom Bond Formation

The construction of carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) bonds, is of immense importance in medicinal chemistry and materials science, as nitrogen-containing compounds are ubiquitous in bioactive molecules. rsc.orgdiva-portal.org The Buchwald-Hartwig amination has become a premier method for the synthesis of arylamines from aryl halides. snnu.edu.cnatlanchimpharma.com

This palladium-catalyzed cross-coupling reaction enables the formation of a C-N bond between an aryl halide and an amine. beilstein-journals.org this compound is an excellent electrophilic partner in this transformation. The reaction's catalytic cycle is similar to other cross-couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wuxiapptec.com The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. snnu.edu.cnresearchgate.net Hindered phosphine ligands are commonly employed to facilitate the catalytic cycle. snnu.edu.cn The use of strong, non-nucleophilic bases like sodium tert-butoxide is common, although weaker bases can also be effective, broadening the functional group tolerance of the reaction. wuxiapptec.comresearchgate.net

| Reaction | Typical Catalyst/Ligand | Typical Base | Typical Solvent |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., BINAP, X-Phos, Josiphos) | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Toluene, Dioxane, THF |

By employing this compound in these foundational reactions, chemists can efficiently synthesize a library of 5-substituted picolinates with diverse carbon and nitrogen-based functionalities, contributing to the development of new synthetic methodologies and the construction of novel molecular architectures. researchgate.net

Analytical Methodologies for the Characterization and Study of Ethyl 5 Iodopicolinate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for probing the molecular structure of ethyl 5-iodopicolinate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's architecture and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. msu.edu Both ¹H and ¹³C NMR are routinely employed to characterize this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. Key signals include those for the aromatic protons on the picolinate (B1231196) ring and the ethyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the iodine atom and the ester functionality. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, characteristic peaks can be observed. windows.net The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. The spectrum for this compound would show signals for the carbonyl carbon of the ester, the carbons of the pyridine (B92270) ring, and the two carbons of the ethyl group. windows.net The chemical shifts of the ring carbons are particularly informative, with the carbon atom bonded to the iodine showing a characteristic shift. The carbonyl carbon signal typically appears at a lower field (higher ppm value). chemguide.co.uklibretexts.org

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.32 | d | Aromatic CH |

| ¹H | ~7.40 | dd | Aromatic CH |

| ¹H | ~4.40 | q | OCH₂CH₃ |

| ¹H | ~1.40 | t | OCH₂CH₃ |

| ¹³C | ~164 | s | C=O |

| ¹³C | ~150 | s | Aromatic C-N |

| ¹³C | ~145 | s | Aromatic C-I |

| ¹³C | ~135 | s | Aromatic CH |

| ¹³C | ~123 | s | Aromatic CH |

| ¹³C | ~62 | s | OCH₂CH₃ |

| ¹³C | ~14 | s | OCH₂CH₃ |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. Data is illustrative based on typical values for similar structures. windows.netabdn.ac.ukcarlroth.com

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. utdallas.eduedinst.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to specific bond vibrations. Key absorptions include:

C=O Stretch: A strong, sharp peak typically in the region of 1710-1750 cm⁻¹, characteristic of the ester carbonyl group. libretexts.orglibretexts.org

C-O Stretch: Bands in the 1300-1000 cm⁻¹ region corresponding to the C-O single bonds of the ester. libretexts.orglibretexts.org

Aromatic C=C and C=N Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

C-H Stretches: Signals for aromatic and aliphatic C-H bonds, typically appearing around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. libretexts.orglibretexts.org

C-I Stretch: A weaker absorption expected at lower frequencies, typically below 600 cm⁻¹.

The presence and position of these bands can confirm the presence of the key functional groups within the molecule. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. americanpharmaceuticalreview.com For this compound, Raman scattering can be particularly useful for observing symmetric vibrations and the C-I bond, which may show weak absorption in the IR spectrum. edinst.com The technique is valuable for studying molecular structure and can be used to identify different crystalline forms (polymorphs) if they exist. americanpharmaceuticalreview.commdpi.comspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. msu.edu The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions within the aromatic pyridine ring and the carbonyl group. mhlw.go.jp The position of the maximum absorbance (λ_max) can be influenced by the solvent and the substitution pattern on the aromatic ring. dur.ac.uk This technique is often used for quantitative analysis and to monitor reactions involving changes in the chromophore.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. rsc.orgbldpharm.com The molecular formula of this compound is C₈H₈INO₂, with a molecular weight of approximately 277.06 g/mol . bldpharm.com

In a mass spectrum, the parent molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. docbrown.infodocbrown.info The presence of iodine is readily identified by its characteristic isotopic pattern. The fragmentation of this compound under electron ionization would likely involve several key bond cleavages:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the picolinoyl cation.

Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment ion with the loss of 29 mass units. arizona.edulibretexts.org

Cleavage of the C-I bond: This would result in a fragment corresponding to the ethyl picolinate cation and an iodine radical, or an iodine cation. docbrown.info

Decarbonylation: Loss of a carbon monoxide (CO) molecule from fragment ions is also a common pathway. youtube.com

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion Structure | Description |

|---|---|---|

| 277 | [C₈H₈INO₂]⁺ | Molecular Ion |

| 248 | [C₆H₄INO]⁺ | Loss of -CH₂CH₃ |

| 232 | [C₈H₈NO₂]⁺ | Loss of -I |

| 150 | [C₆H₄NO₂]⁺ | Loss of -I and -CH₂CH₃ |

| 127 | [I]⁺ | Iodine cation |

Note: The relative abundances of these fragments will depend on the ionization energy and the specific mass spectrometer used.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity. googleapis.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of organic compounds like this compound. researchgate.netsigmaaldrich.com A reversed-phase HPLC method, typically using a C18 column, is often employed. nih.gov

In a typical setup, a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is used. nih.govjocpr.com The components of the sample are separated based on their differential partitioning between the stationary phase and the mobile phase. A UV detector is commonly used for detection, set at a wavelength where this compound exhibits strong absorbance.

HPLC is crucial for:

Purity Assessment: Determining the percentage purity of a sample of this compound by quantifying the area of its peak relative to the total area of all peaks in the chromatogram. chromatographyonline.comchromatographyonline.com

Reaction Monitoring: Tracking the progress of a synthesis by observing the disappearance of starting materials and the appearance of the product peak.

Preparative Isolation: Isolating pure this compound from a crude reaction mixture on a larger scale.

The retention time of this compound in a specific HPLC system is a characteristic property that can be used for its identification. Method validation is critical to ensure the accuracy, precision, and robustness of the HPLC analysis. jocpr.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely employed analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it suitable for the analysis of this compound and its derivatives. nih.gov The method's effectiveness hinges on the compound's ability to be vaporized without decomposition. In GC, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation of components is achieved based on their differential partitioning between the mobile and stationary phases.

For the analysis of pyridine derivatives, capillary columns are frequently used due to their high resolution and sensitivity. cdc.gov Fused silica (B1680970) capillary columns with bonded stationary phases, such as those with polyethylene (B3416737) glycol (e.g., Stabilwax) or polysiloxane phases, are common choices. osha.govnotulaebotanicae.ro The selection of the stationary phase depends on the polarity of the analytes.

Detection is most commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. cdc.govosha.gov For structural confirmation and identification of unknown derivatives or impurities, GC is often coupled with a Mass Spectrometer (GC-MS). japsonline.com This hyphenated technique provides both retention time data from the GC and mass spectral data, which can be used to identify the molecular weight and fragmentation pattern of the analyte.

Derivatization, a process of chemically modifying a compound to enhance its volatility or detectability, may sometimes be employed, although it is often unnecessary for relatively volatile compounds like ethyl esters of picolinic acid. researchgate.netjfda-online.com The conditions for GC analysis, such as injector temperature, column temperature program, and carrier gas flow rate, must be optimized to achieve good separation and peak shape.

Table 1: Illustrative Gas Chromatography (GC) Conditions for the Analysis of Pyridine Derivatives This table presents typical parameters and is not specific to this compound, as direct research findings were unavailable.

| Parameter | Typical Setting | Purpose | Reference |

|---|---|---|---|

| Column | 60-m x 0.32-mm i.d. fused silica capillary | High-resolution separation of volatile components. | osha.gov |

| Stationary Phase | Stabilwax-DB (1.0 µm df) or ZB-WAX plus | Separation based on polarity. Polyethylene glycol phases are suitable for a range of polarities. | osha.govnotulaebotanicae.ro |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry the analyte through the column. | japsonline.comgcms.cz |

| Injector Temperature | 240-250°C | To ensure rapid and complete vaporization of the sample. | notulaebotanicae.rojapsonline.com |

| Detector | Flame Ionization Detector (FID) | Highly sensitive detection of organic compounds. | nih.govosha.gov |

| Detector Temperature | 250-300°C | To prevent condensation of the analyte after separation. | notulaebotanicae.ro |

| Oven Program | Temperature gradient (e.g., initial temp 35-60°C, ramped) | To separate compounds with different boiling points effectively. | notulaebotanicae.rojapsonline.com |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and conformational details. For a compound like this compound, X-ray crystallography can confirm the substitution pattern on the pyridine ring and the conformation of the ethyl ester group. The process involves growing a single crystal of the material, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic structure can be determined. nih.govyoutube.com

While the specific crystal structure of this compound is not detailed in the available research, extensive crystallographic studies have been conducted on related iodinated and substituted pyridine derivatives. These studies reveal important structural features that are likely to be relevant to this compound. For instance, studies on iodine(I) complexes with 3-substituted pyridines have provided detailed information on I–N bond lengths and N–I–N bond angles. acs.orgnih.gov In the solid state, these molecules often exhibit specific packing arrangements influenced by intermolecular interactions such as hydrogen bonding or halogen bonding. researchgate.netrsc.org

The analysis of the crystal structure of a derivative, ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, highlights how substituents influence the crystal packing, with halogen-π interactions playing a key role in the formation of supramolecular structures. mdpi.com Similarly, studies on other complex organic molecules demonstrate the power of X-ray crystallography in confirming absolute configurations at chiral centers and elucidating detailed protein-inhibitor interactions. nih.govmdpi.com

Table 2: Representative Crystallographic Data for a Related Pyridine-Diiodine Adduct This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Compound | Pyridine–diiodine (1/1) adduct | A model for halogen bonding in pyridine systems. | researchgate.net |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. | researchgate.net |

| Space Group | P2/c | Defines the symmetry elements within the unit cell. | researchgate.net |

| Unit Cell Dimensions | a = 9.33 Å, b = 7.50 Å, c = 12.01 Å, β = 108.8° | The lengths and angles of the repeating unit of the crystal. | researchgate.net |

| Volume (V) | 801.16 ų | The volume of the unit cell. | researchgate.net |

| N—I Distance | 2.425 (8) Å | The length of the halogen bond between the pyridine nitrogen and iodine. | researchgate.net |

| I—I Distance | 2.8043 (9) Å | The bond length of the diiodine molecule, elongated upon adduct formation. | researchgate.net |

| I—I···N Angle | 176.44 (18)° | Shows the near-linear geometry expected for a strong halogen bond. | researchgate.net |

Theoretical and Computational Studies of Ethyl 5 Iodopicolinate

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of molecules like Ethyl 5-iodopicolinate. By solving the Schrödinger equation for the molecule, these methods provide detailed information about electron distribution, molecular orbitals, and the nature of chemical bonds.

A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical descriptors of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For a related compound, ethyl 5-amino-2-bromoisonicotinate, DFT calculations at the B3LYP/6–311+G(d,p) level of theory have been performed. These calculations revealed a HOMO-LUMO energy gap of 4.0931 eV. It is reasonable to infer that this compound would exhibit a comparable, albeit slightly different, energy gap due to the change in the halogen substituent from bromine to iodine. The more polarizable nature of iodine compared to bromine could lead to a smaller HOMO-LUMO gap, suggesting potentially higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful quantum chemical tool used to study bonding. NBO analysis translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method provides insights into charge transfer interactions between filled (donor) and vacant (acceptor) orbitals, which are crucial for understanding hyperconjugative and stereoelectronic effects that stabilize the molecule. For this compound, NBO analysis would be expected to reveal significant interactions involving the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds.

The following table summarizes the key electronic properties that can be determined for this compound through quantum chemical calculations, with inferred values based on analogous compounds.

| Property | Description | Inferred Value/Characteristic for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Expected to be relatively high due to the presence of lone pairs and the iodine atom. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Expected to be influenced by the electronegative nitrogen and iodine atoms. |

| HOMO-LUMO Energy Gap (ΔE) | Difference in energy between the HOMO and LUMO; indicates chemical stability. | Likely to be in the range of 3.5 - 4.5 eV. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the presence of heteroatoms (N, O) and the C-I bond. |

| NBO Charges | Charges on individual atoms based on the distribution of electrons in natural bond orbitals. | Nitrogen and oxygen atoms will carry negative charges, while the carbonyl carbon and the carbon attached to iodine will be electropositive. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful approach to investigate the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most probable reaction pathways, locate transition states, and calculate activation energies. This information is invaluable for understanding reaction kinetics and for designing more efficient synthetic routes.

DFT calculations are commonly employed to model reaction mechanisms. For a given reaction, the geometries of reactants, intermediates, transition states, and products are optimized. A transition state is a first-order saddle point on the PES, connecting reactants to products. The energy difference between the reactants and the transition state represents the activation energy barrier, which is a key determinant of the reaction rate.

For instance, in nucleophilic aromatic substitution reactions, where the iodine atom on the picolinate (B1231196) ring is replaced by a nucleophile, computational modeling can elucidate whether the reaction proceeds through a concerted mechanism or a stepwise Meisenheimer complex intermediate. The calculated energies of these pathways would reveal the preferred mechanism.

The table below outlines the key parameters obtained from computational modeling of a hypothetical reaction involving this compound.

| Parameter | Description | Significance in Reaction Mechanism Analysis |

| Reactant Geometry | The optimized three-dimensional structure of the starting materials. | Provides the initial point on the potential energy surface. |

| Transition State (TS) Geometry | The molecular structure at the highest point of the energy barrier. | Characterizes the critical point of the reaction and helps to understand the bonding changes during the reaction. |

| Product Geometry | The optimized three-dimensional structure of the final products. | Represents the endpoint of the reaction on the potential energy surface. |